molecular formula C24H20ClN3O3 B2495061 2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide CAS No. 905769-82-6

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

Cat. No. B2495061
M. Wt: 433.89
InChI Key: WFVUGLGSGAGIKO-UHFFFAOYSA-N
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Description

Indolizines are heterocyclic aromatic organic compounds, containing a fused pyrrole and pyridine ring system. This structure is significant in medicinal chemistry due to its pharmacological properties. The compound is likely to exhibit interesting biological activities due to the presence of the indolizine core, substituted with a benzoyl group and other functional groups.

Synthesis Analysis

The synthesis of indolizine derivatives typically involves cyclization reactions and condensation with various reagents. For example, Hassan et al. (2014) detailed the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives through reactions involving hydrazine hydrate and ethanol, which are relevant for constructing the indolizine core (Hassan, Hafez, & Osman, 2014).

Molecular Structure Analysis

The molecular structure of indolizine derivatives is characterized by NMR, IR, MS, and sometimes crystallography. Ji et al. (2018) provided insights into the structure of a closely related indazole derivative through crystallography, highlighting the importance of such analyses in understanding the compound's configuration and potential interaction sites (Ji et al., 2018).

Chemical Reactions and Properties

Indolizine and its derivatives participate in various chemical reactions, including N-alkylation and C-protonation, significantly altering their photophysical properties. Outlaw et al. (2016) explored the photoluminescence behavior of indolizine derivatives, which can provide insights into the reactivity and functionalization possibilities of the compound (Outlaw, Zhou, Bragg, & Townsend, 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the compound's behavior under different conditions. While specific data for the requested compound may not be readily available, research on similar compounds provides valuable proxies. Chakraborty et al. (2007) described the crystal and molecular structure analysis of a piroxicam derivative, which could be analogous in inferring the physical properties of indolizine derivatives (Chakraborty et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are influenced by the functional groups attached to the indolizine core. The presence of a 4-methoxybenzoyl group, for instance, could affect the compound's electron distribution and, consequently, its reactivity and biological activity. Research by Mahanthesha et al. (2022) on the synthesis and biological evaluation of indolizine derivatives highlights the potential anticancer, anti-inflammatory, and antibacterial activities of such compounds, suggesting the broad utility of the chemical properties of indolizine derivatives (Mahanthesha, Suresh, & Naik, 2022).

properties

IUPAC Name

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O3/c1-14-17(25)6-5-7-18(14)27-24(30)20-19-8-3-4-13-28(19)22(21(20)26)23(29)15-9-11-16(31-2)12-10-15/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVUGLGSGAGIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(3-chloro-2-methylphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide

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